(R)-3-hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione is a compound that belongs to the class of piperidine-2,6-diones. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione can be achieved through several synthetic routes. One common method involves the Dieckmann cyclization of 2-(3,5-dioxopiperazin-2-yl) acetates . This reaction typically requires the use of a strong base and an appropriate solvent to facilitate the cyclization process. Another method involves the stepwise allylation, hydroboration, and oxidation of piperazine-2,6-diones .
Industrial Production Methods: Industrial production of this compound may involve the optimization of the aforementioned synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: ®-3-hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are often facilitated by the presence of the hydroxy and methoxybenzyl groups, which can act as reactive sites.
Common Reagents and Conditions: Common reagents used in these reactions include strong oxidizing agents such as potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while reduction of the piperidine ring can yield a more saturated compound .
Scientific Research Applications
®-3-hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as a tool for studying enzyme interactions and receptor binding . In medicine, this compound is investigated for its potential therapeutic effects, including anticancer and immunomodulatory activities . In the industry, it is used in the development of new materials and as a precursor for various chemical processes .
Mechanism of Action
The mechanism of action of ®-3-hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The presence of the hydroxy and methoxybenzyl groups enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to ®-3-hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione include other piperidine-2,6-diones such as 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione and 3-(4-methoxybenzyl)piperidine-2,6-dione . These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and biological activities.
Uniqueness: The uniqueness of ®-3-hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity . The presence of the hydroxy group allows for additional hydrogen bonding interactions, while the methoxybenzyl group provides aromatic stability and potential for π-π interactions .
Properties
Molecular Formula |
C13H15NO4 |
---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
(3R)-3-hydroxy-1-[(4-methoxyphenyl)methyl]piperidine-2,6-dione |
InChI |
InChI=1S/C13H15NO4/c1-18-10-4-2-9(3-5-10)8-14-12(16)7-6-11(15)13(14)17/h2-5,11,15H,6-8H2,1H3/t11-/m1/s1 |
InChI Key |
AXLZMTUJQWSFSF-LLVKDONJSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2C(=O)CC[C@H](C2=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)CCC(C2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.